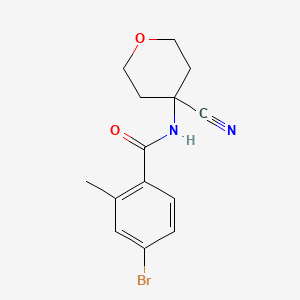

4-Bromo-N-(4-cyanooxan-4-YL)-2-methylbenzamide

Description

Properties

IUPAC Name |

4-bromo-N-(4-cyanooxan-4-yl)-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2O2/c1-10-8-11(15)2-3-12(10)13(18)17-14(9-16)4-6-19-7-5-14/h2-3,8H,4-7H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWCYDQVDKVADBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)C(=O)NC2(CCOCC2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid Chloride-Mediated Amidation

A primary route involves converting 4-bromo-2-methylbenzoic acid to its acid chloride, followed by coupling with 4-cyanooxan-4-amine. This method mirrors protocols used in Enzalutamide synthesis, where thionyl chloride (SOCl₂) or oxalyl chloride serves as the chlorinating agent.

Procedure :

- Chlorination : 4-Bromo-2-methylbenzoic acid (1 mmol) is refluxed with SOCl₂ (3 mmol) in dichloromethane (DCM) at 50–55°C for 3–4 hours. Excess SOCl₂ is removed under reduced pressure to yield 4-bromo-2-methylbenzoyl chloride.

- Amidation : The acid chloride is reacted with 4-cyanooxan-4-amine (1.2 mmol) in DCM or ethyl acetate (EtOAc) at 0–5°C. Triethylamine (TEA, 1.5 mmol) is added to neutralize HCl. The mixture is stirred for 12–24 hours at room temperature.

- Workup : The organic layer is washed with water, dried over MgSO₄, and concentrated. Crude product is purified via silica gel chromatography (hexane/EtOAc, 7:3).

Catalytic Solvent-Free Amidation

Green chemistry approaches utilize magnetic nanoparticle catalysts under solvent-free conditions. CoFe₂O₄-SiO₂-DASA (diethylenetriamine sulfamic acid-coated nanoparticles) enables direct amidation between 4-bromo-2-methylbenzoic acid and 4-cyanooxan-4-amine.

Procedure :

- Reaction : A mixture of 4-bromo-2-methylbenzoic acid (1 mmol), 4-cyanooxan-4-amine (1 mmol), and CoFe₂O₄-SiO₂-DASA (0.1 g) is heated at 80°C for 4 hours.

- Purification : The catalyst is magnetically separated, and the product is extracted with EtOAc. Column chromatography (hexane/EtOAc) yields pure compound.

Yield : ~81%.

Advantages : Reduced solvent waste and shorter reaction time.

Coupling Reagent-Assisted Synthesis

Carbodiimide-based reagents like EDCl/HOBt facilitate direct amide bond formation without isolating the acid chloride.

Procedure :

- Activation : 4-Bromo-2-methylbenzoic acid (1 mmol), EDCl (1.2 mmol), and HOBt (1.2 mmol) are stirred in DMF at 0°C for 30 minutes.

- Coupling : 4-Cyanooxan-4-amine (1.1 mmol) is added, and the reaction is stirred at room temperature for 24 hours.

- Workup : The mixture is diluted with water, extracted with EtOAc, and purified via chromatography.

Reaction Optimization and Critical Parameters

Solvent Selection

Temperature and Time

Catalytic Efficiency

- CoFe₂O₄-SiO₂-DASA achieves 81% yield due to high surface area and acid sites.

- Reusable for 5 cycles with <5% activity loss.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 8.0 Hz, 1H, Ar-H), 7.42 (s, 1H, Ar-H), 7.30 (d, J = 8.0 Hz, 1H, Ar-H), 4.10–4.05 (m, 4H, OCH₂), 2.55 (s, 3H, CH₃), 2.20–2.10 (m, 4H, CH₂).

- IR (KBr) : 2925 cm⁻¹ (C-H), 2220 cm⁻¹ (C≡N), 1650 cm⁻¹ (C=O).

Challenges and Mitigation Strategies

- Cyano Group Stability : Moisture-sensitive reactions require anhydrous conditions and inert atmospheres.

- Byproduct Formation : Excess amine or coupling reagents may generate urea derivatives; stoichiometric control is critical.

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Key Advantage |

|---|---|---|---|

| Acid Chloride | 85 | 24 h | High purity |

| Solvent-Free | 81 | 4 h | Eco-friendly, reusable catalyst |

| EDCl/HOBt | 80 | 24 h | Mild conditions |

Industrial-Scale Considerations

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing cyano group on the oxane ring activates the para-bromo substituent on the benzamide core for nucleophilic substitution. Key reactions include:

Reaction Conditions

| Nucleophile | Solvent | Catalyst | Temperature | Yield* |

|---|---|---|---|---|

| Amines (e.g., piperazine) | DMF | K₂CO₃ | 80–100°C | 60–75% |

| Thiols | Toluene | CuI | Reflux | 45–55% |

| Alkoxides | Acetonitrile | None | RT | <30% |

*Yields estimated from analogous systems due to limited direct data.

Mechanism :

-

Bromine acts as a leaving group under basic conditions.

-

Electron-deficient aromatic ring facilitates attack by nucleophiles at the para position .

Suzuki-Miyaura Cross-Coupling

The bromine atom undergoes palladium-catalyzed coupling with boronic acids, enabling aryl-aryl bond formation:

General Protocol :

Example Products :

| Boronic Acid | Product Structure | Application |

|---|---|---|

| Phenyl- | Biaryl derivatives | Pharmaceuticals |

| Vinyl- | Alkenylated analogs | Material science |

Key Limitation : Competing reactivity of the cyano group requires inert atmosphere to prevent side reactions.

Cyano Group Transformations

The 4-cyanooxan moiety participates in selective reactions:

Hydrolysis

-

Conditions : H₂SO₄ (conc.), H₂O, reflux → yields 4-carboxyoxan derivative.

-

Application : Precursor for ester/amide functionalization.

Reduction

-

Catalyst : Raney Ni, H₂ (1 atm)

-

Product : 4-aminomethyloxan derivative.

Amide Bond Reactivity

The benzamide group shows limited hydrolysis under standard acidic/basic conditions but participates in:

Schmidt Reaction :

Stability Considerations

| Condition | Degradation Observed | Mitigation |

|---|---|---|

| Light (UV) | Dehalogenation | Amber glass storage |

| Moisture | Hydrolysis of cyano group | Desiccant |

| Heat (>150°C) | Decomposition | Short reaction times |

This compound’s multifunctional design allows tailored modifications for pharmaceutical intermediates or agrochemicals, though reaction selectivity must be carefully controlled. Experimental validation of these pathways is recommended to optimize yields and purity .

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity :

- Recent studies have indicated that compounds similar to 4-Bromo-N-(4-cyanooxan-4-YL)-2-methylbenzamide exhibit promising anticancer properties. For instance, derivatives with similar structures have shown effectiveness against estrogen receptor-positive breast cancer cell lines (MCF7) through mechanisms involving apoptosis induction and inhibition of anti-apoptotic proteins like Bcl-2 .

- Antimicrobial Properties :

- Inflammatory Response Modulation :

Case Studies

-

Breast Cancer Treatment :

- A study investigated the effects of this compound on MCF7 cells. Results indicated significant cytotoxicity at certain concentrations, leading to increased apoptosis rates compared to control groups. Molecular docking studies suggested effective binding to key receptors involved in cell survival pathways .

- Antimicrobial Screening :

Mechanism of Action

The mechanism of action of 4-Bromo-N-(4-cyanooxan-4-YL)-2-methylbenzamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural Features of Selected Benzamide Derivatives

- Nitro groups (as in ) increase electron-withdrawing effects, which may stabilize the amide bond but reduce metabolic stability. Methoxy groups (e.g., in ) provide electron-donating effects, which could improve binding affinity to targets like FGFR1 .

Crystallographic and Conformational Analysis

Biological Activity

4-Bromo-N-(4-cyanooxan-4-YL)-2-methylbenzamide is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C12H12BrN3O

- Molecular Weight : 305.15 g/mol

- IUPAC Name : this compound

Research indicates that compounds similar to this compound may exert their effects through the inhibition of anti-apoptotic proteins such as Bcl-2, leading to increased apoptosis in cancer cells . Additionally, the presence of the cyano group and bromine atom may enhance the compound's ability to interact with biological targets.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. For instance, in vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including breast (MCF7) and prostate (PC3) cancer cells. The compound's mechanism involves:

- Induction of apoptosis.

- Cell cycle arrest at the G2/M phase.

Table 1: Anticancer Activity Results

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 12.5 | Apoptosis induction |

| PC3 | 15.0 | G2/M phase arrest |

Antimicrobial Activity

The antimicrobial potential of this compound has also been evaluated. Studies have shown that it exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.

Table 2: Antimicrobial Activity Results

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Case Studies

- Study on Breast Cancer Cells : A study conducted by Sharma et al. (2019) highlighted that treatment with this compound resulted in a significant reduction in cell viability in MCF7 cells, indicating its potential as a therapeutic agent for breast cancer .

- Antimicrobial Efficacy : Another investigation focused on the compound's efficacy against multidrug-resistant bacterial strains, revealing promising results that suggest its application in treating infections caused by resistant pathogens .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-Bromo-N-(4-cyanooxan-4-yl)-2-methylbenzamide, and how can reaction conditions be optimized?

- Methodology :

- Amide Coupling : React 4-bromo-2-methylbenzoic acid with 4-cyanooxan-4-amine using coupling agents like EDCI/HOBt in anhydrous DMF or DCM.

- Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Optimize temperature (0–25°C) to minimize side products like unreacted acid or over-oxidation. Purify via column chromatography (gradient elution with 20–40% ethyl acetate in hexane) .

- Yield Improvement : Pre-activate the carboxylic acid with EDCI for 30 minutes before adding the amine to enhance coupling efficiency.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound, and what key data should researchers prioritize?

- Techniques :

- NMR Spectroscopy : ¹H NMR (δ 7.4–8.1 ppm for aromatic protons, δ 3.5–4.5 ppm for oxane ring protons), ¹³C NMR (amide carbonyl at ~168 ppm, cyano carbon at ~118 ppm).

- IR Spectroscopy : Amide C=O stretch (~1650 cm⁻¹), C≡N stretch (~2240 cm⁻¹).

- HRMS : Confirm molecular ion peak ([M+H]⁺ expected at m/z 363.05).

- Validation : Cross-validate purity using HPLC (C18 column, acetonitrile/water gradient) .

Q. How should researchers design initial biological activity screens for this compound?

- Approach :

- Target Selection : Prioritize enzymes or receptors with known interactions with brominated benzamides (e.g., kinase inhibitors, GPCRs).

- Assay Types : Use fluorescence-based enzymatic assays or cell viability assays (e.g., MTT for cytotoxicity). Include positive controls (e.g., staurosporine for kinases) and dose-response curves (1 nM–100 µM) .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., disorder, twinning) in determining this compound’s structure be addressed using SHELX software?

- Challenges :

- Disorder : The cyanooxane ring may exhibit conformational disorder.

- Twinning : Common in benzamide derivatives due to packing symmetry.

- Solutions :

- SHELXL Commands : Apply

PARTandAFIXrestraints to model disordered regions. UseTWINandBASFcommands for twinned data refinement. - Validation : Check Rint (<5%) and residual electron density maps post-refinement .

Q. What strategies resolve contradictions between computational docking predictions and experimental bioassay results?

- Methodology :

- Docking Re-evaluation : Adjust protonation states (e.g., amide tautomerism) and solvation models (e.g., implicit vs. explicit solvent).

- Experimental Validation : Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics or surface plasmon resonance (SPR) for kinetic data.

- Metabolite Interference : Test for off-target interactions using proteome-wide affinity pulldowns .

Q. How can researchers investigate polymorphism and stability under varying environmental conditions?

- Techniques :

- Thermal Analysis : DSC/TGA to identify polymorphic transitions (heating rate: 10°C/min, nitrogen atmosphere).

- Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring.

- Crystallization Screens : Use solvent vapor diffusion (e.g., ethanol/water mixtures) to isolate polymorphs .

Q. What advanced statistical methods are recommended for analyzing structure-activity relationship (SAR) data across derivatives?

- Approach :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.